4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylbutanamide
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Overview
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylbutanamide is a complex organic compound that features a pyridazine ring substituted with an acetamido group and a thiol group, connected to a cyclopropylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the acetamido group: This step involves the acetylation of the amino group on the pyridazine ring using acetic anhydride or acetyl chloride under basic conditions.
Thiol group addition: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with a halogenated pyridazine derivative.
Coupling with cyclopropylbutanamide: The final step involves coupling the thiolated pyridazine intermediate with cyclopropylbutanamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and thiol groups may play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The cyclopropylbutanamide moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-((6-amino-pyridazin-3-yl)thio)-N-cyclopropylbutanamide: Similar structure but with an amino group instead of an acetamido group.
4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylpentanamide: Similar structure but with a pentanamide moiety instead of butanamide.
Uniqueness
4-((6-acetamidopyridazin-3-yl)thio)-N-cyclopropylbutanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to its analogs. The presence of the acetamido group and the cyclopropylbutanamide moiety may enhance its binding affinity and specificity towards certain biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-cyclopropylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-9(18)14-11-6-7-13(17-16-11)20-8-2-3-12(19)15-10-4-5-10/h6-7,10H,2-5,8H2,1H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUMMWZNPFDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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